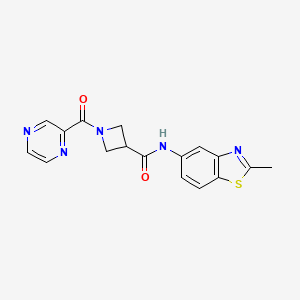

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2S/c1-10-20-13-6-12(2-3-15(13)25-10)21-16(23)11-8-22(9-11)17(24)14-7-18-4-5-19-14/h2-7,11H,8-9H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURQUTVLBOLCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CN(C3)C(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzothiazole Ring: Starting with 2-methyl aniline, the benzothiazole ring can be formed through a cyclization reaction with carbon disulfide and an oxidizing agent.

Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as an amino acid derivative.

Coupling Reactions: The final step involves coupling the benzothiazole and azetidine rings with the pyrazine-2-carbonyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohol derivatives.

Substitution Products: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe or inhibitor.

Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Azetidine vs. Pyrrolidine/Dihydroisoxazole

The target compound’s azetidine ring (4-membered) contrasts with the pyrrolidine (5-membered) in S2a . Azetidines impose greater ring strain and rigidity, which may improve binding specificity to flat enzymatic pockets (e.g., ATP-binding sites in kinases).

Benzothiazole vs. Salicylic Acid

The 2-methylbenzothiazole group in the target compound is electron-deficient, promoting interactions with aromatic residues in target proteins. In contrast, the salicylic acid derivative in relies on its carboxylic acid group for hydrogen bonding and metal coordination, which is critical for anti-tuberculosis activity .

Pyrazine-2-carbonyl Group

All compared compounds share the pyrazine-2-carbonyl moiety, which enhances solubility and participates in π-stacking or hydrogen bonding. However, its position varies: in the target compound, it is directly linked to azetidine, whereas in S2a, it is attached to pyrrolidine, altering spatial orientation and target engagement .

Q & A

What synthetic methodologies are effective for synthesizing N-(2-methyl-1,3-benzothiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis of structurally similar heterocyclic compounds often involves multi-step processes, including condensation, cyclization, and coupling reactions. For example, analogous azetidine derivatives have been synthesized using solvent-dependent coupling agents (e.g., DMF or THF) and catalysts like K₂CO₃ under reflux conditions . Optimization may involve adjusting stoichiometric ratios (e.g., 1.1 mmol RCH₂Cl per 1 mmol substrate) or temperature gradients to enhance yield . Characterization via IR, NMR (¹H/¹³C), and elemental analysis is critical for verifying purity and structural fidelity .

How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

High-resolution NMR (e.g., ¹H/¹³C, DEPT-135) and mass spectrometry (HRMS) are essential for confirming regiochemistry and substituent orientation. For instance, ¹H NMR can distinguish between benzothiazole and pyrazine protons based on splitting patterns and chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) . X-ray crystallography may further resolve stereochemical uncertainties in the azetidine ring or pyrazine carbonyl orientation .

What computational tools are recommended for predicting binding modes or reactivity of this compound?

Quantum chemical calculations (e.g., DFT) and molecular docking (AutoDock Vina, Schrödinger Suite) can predict interactions with biological targets. For example, docking studies on analogous thiazole-carboxamides revealed key hydrogen bonds between the pyrazine carbonyl and kinase active sites . Reaction path search algorithms (e.g., GRRM) combined with transition-state analysis can identify energetically favorable synthetic pathways .

How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

SAR studies require systematic variation of substituents (e.g., methyl groups on benzothiazole, pyrazine substituents) followed by bioactivity assays. For example, replacing the pyrazine ring with pyrimidine in similar compounds altered kinase inhibition profiles by 10-fold, highlighting electronic effects . Use orthogonal design (e.g., Taguchi methods) to minimize experimental runs while maximizing data on steric/electronic parameters .

What strategies address contradictions in biological activity data across different assay platforms?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target isoform specificity. Validate results using orthogonal assays (e.g., SPR for binding vs. enzymatic inhibition) and control for compound stability (e.g., HPLC monitoring). For example, thiazole-carboxamides showed variable IC₅₀ values in cell-based vs. biochemical assays due to membrane permeability differences .

How can researchers integrate high-throughput screening (HTS) with mechanistic studies for this compound?

Combine HTS (e.g., 384-well plate enzymatic assays) with follow-up mechanistic studies like kinetic isotope effects (KIEs) or stopped-flow spectroscopy. For instance, HTS-identified hits for kinase inhibition were further analyzed via time-resolved fluorescence to elucidate binding kinetics .

What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA and institutional guidelines for handling carboxamides and heterocyclic amines. Use PPE (gloves, goggles) and fume hoods during synthesis. Waste disposal must comply with EPA regulations for amine-containing compounds . Stability studies under varying pH/temperature are recommended to assess decomposition risks .

How can statistical design of experiments (DoE) improve synthetic or pharmacological studies?

DoE (e.g., factorial designs) optimizes parameters like reaction time, temperature, and catalyst loading. For example, a 3² factorial design reduced the number of experiments by 40% while identifying optimal conditions for analogous heterocycle synthesis . Similarly, DoE can prioritize substituents for SAR studies based on Pareto charts of bioactivity contributions .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Scale-up requires addressing exothermic reactions (use jacketed reactors) and solvent recovery (e.g., distillation for DMF). Process analytical technology (PAT) tools like in-situ FTIR monitor intermediate formation . Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently .

How can machine learning models accelerate the discovery of derivatives with enhanced properties?

Train models on datasets of similar compounds (e.g., benzothiazole-pyrazine hybrids) with associated bioactivity, solubility, and toxicity data. Graph neural networks (GNNs) predict novel scaffolds, while QSAR models optimize logP or metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.